4-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol
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Overview
Description
4-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol is a complex organic compound featuring a 1,3,4-oxadiazole ring, a dimethoxyphenyl group, and a butynol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with carbon disulfide in the presence of a base, followed by oxidation.
Attachment of the dimethoxyphenyl group: This step often involves the use of a coupling reaction, such as Suzuki or Heck coupling, to attach the dimethoxyphenyl group to the oxadiazole ring.
Introduction of the butynol moiety: This can be done through a nucleophilic substitution reaction where a suitable leaving group is replaced by the butynol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the alkyne group, potentially leading to the formation of dihydro- or tetrahydro-derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds can be employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the alkyne group could produce alkenes or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, compounds containing the 1,3,4-oxadiazole ring are known for their antimicrobial, antifungal, and anticancer properties . The presence of the dimethoxyphenyl group may enhance these activities.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, particularly in the treatment of infections and cancer. The oxadiazole ring is a known pharmacophore in several drugs .
Industry
Industrially, this compound could be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The dimethoxyphenyl group may enhance binding affinity and specificity, while the butynol moiety could facilitate cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 4-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol
- 4-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol
Uniqueness
Compared to similar compounds, 4-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol is unique due to the presence of the 3,4-dimethoxyphenyl group, which can significantly alter its chemical and biological properties. This group may enhance the compound’s solubility, stability, and bioactivity.
Properties
IUPAC Name |
4-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-yn-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-18-11-6-5-10(9-12(11)19-2)13-15-16-14(20-13)21-8-4-3-7-17/h5-6,9,17H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWANYJXONMZOGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC#CCO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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